molecular formula C13H20N2O3S B14834194 N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14834194
M. Wt: 284.38 g/mol
InChI Key: SJFOIFOFNGBGJL-UHFFFAOYSA-N
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Description

N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol This compound features a unique structure that includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves several steps:

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

N-(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(3-tert-butyl-5-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)11-7-10(18-9-5-6-9)8-14-12(11)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

SJFOIFOFNGBGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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